molecular formula C20H14O5 B14520227 8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione CAS No. 62849-01-8

8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione

Cat. No.: B14520227
CAS No.: 62849-01-8
M. Wt: 334.3 g/mol
InChI Key: OJLVJCFQPJCLGM-UHFFFAOYSA-N
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Description

8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthofurans.

Scientific Research Applications

8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its methoxy and phenyl groups contribute to its versatility in various chemical reactions and applications.

Properties

CAS No.

62849-01-8

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

5-methoxy-9-(2-methoxyphenyl)benzo[f][2]benzofuran-1,3-dione

InChI

InChI=1S/C20H14O5/c1-23-15-8-4-3-6-12(15)17-11-7-5-9-16(24-2)13(11)10-14-18(17)20(22)25-19(14)21/h3-10H,1-2H3

InChI Key

OJLVJCFQPJCLGM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C3C=CC=C(C3=CC4=C2C(=O)OC4=O)OC

Origin of Product

United States

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